N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-furoyl)piperazin-1-yl]acetamide
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a trifluoromethyl group (-CF3), a chloro group (-Cl), a phenyl ring (a six-membered carbon ring), a piperazine ring (a six-membered ring with two nitrogen atoms), and an acetamide group (an acetyl group bonded to an amine). Each of these groups contributes to the overall properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl ring and the piperazine ring could impart rigidity to the molecule, while the electronegative trifluoromethyl and chloro groups could create areas of high electron density .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The trifluoromethyl group is generally quite stable but can undergo certain reactions under specific conditions. The amide group could be hydrolyzed to form an acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could make it somewhat soluble in water, while the nonpolar phenyl and trifluoromethyl groups could make it soluble in organic solvents .Scientific Research Applications
Neuroscience: Enhancing Brain Palmitoylation
ML348 has been shown to increase brain palmitoylation, which is crucial for axonal transport, synapse homeostasis, and survival signaling. By inhibiting acyl-protein thioesterase 1 (APT1), ML348 restores these functions to wild-type levels without toxicity, offering potential therapeutic benefits for neurodegenerative diseases .
Neurodegenerative Disease Treatment
Oral application of ML348 benefits motor and cognitive phenotypes in mouse models of neurodegenerative diseases. A 90-day treatment with ML348 ameliorated soluble α-synuclein homeostasis, synaptic plasticity, and motor and cognitive deficits .
Biochemistry: Inhibition of Acyl-Protein Thioesterase
ML348 acts as a substrate-competitive, reversible, and APT1-selective acyl-protein thioesterase inhibitor. This specificity allows for targeted therapeutic approaches in conditions where APT1 activity is detrimental .
Mechanism of Action
Target of Action
ML348 is a selective and reversible inhibitor of acyl-protein thioesterase 1 (APT1)/lysophospholipase 1 (LYPLA1) . It exhibits 14-fold selectivity for LYPLA1 over LYPLA2 . These enzymes play crucial roles in lipid metabolism and signal transduction.
Mode of Action
ML348 acts as a substrate-competitive, reversible inhibitor of APT1/LYPLA1 . It binds to these enzymes, inhibiting their activity. The IC50 value, a measure of the effectiveness of ML348 in inhibiting LYPLA1, is 210 nM .
Pharmacokinetics
It has been shown that ml348 can effectively inhibit cellular apt1 activity in cultures and in mice in vivo .
Result of Action
ML348 shows potent and selective activity in vivo, inhibiting LYPLA1 enzymes in heart, kidney, and lung in mice .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O3/c19-13-4-3-12(18(20,21)22)10-14(13)23-16(26)11-24-5-7-25(8-6-24)17(27)15-2-1-9-28-15/h1-4,9-10H,5-8,11H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKNHBBDOIMFFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-furoyl)piperazin-1-yl]acetamide | |
CAS RN |
899713-86-1 | |
Record name | 899713-86-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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